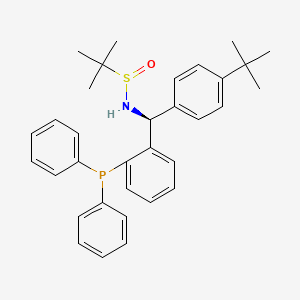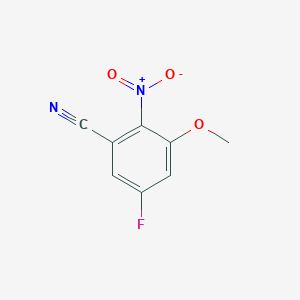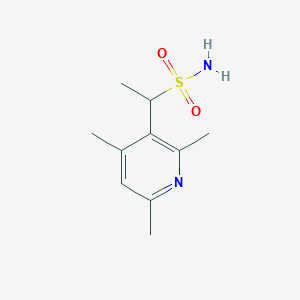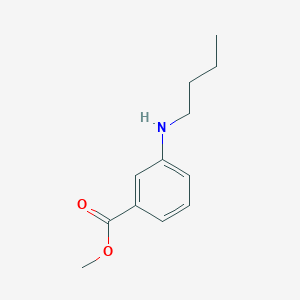![molecular formula C11H11ClN2O3 B13650861 Ethyl 6-chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B13650861.png)
Ethyl 6-chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-c]pyridine core substituted with a chloro group at the 6-position, a methoxy group at the 4-position, and an ethyl ester at the 2-carboxylate position. The molecular formula of this compound is C11H11ClN2O3, and it has a molecular weight of 254.67 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 6-chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 6-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolopyridine derivatives, carboxylic acids, and reduced forms of the original compound .
Aplicaciones Científicas De Investigación
Ethyl 6-chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of ethyl 6-chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 6-methoxy-4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate: Similar structure but different substitution pattern.
Ethyl 6-chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate: Different ring fusion pattern.
Ethyl 6-chloro-4-methoxy-1H-pyrrolo[3,4-c]pyridine-2-carboxylate: Different ring fusion pattern.
Uniqueness
Ethyl 6-chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate is unique due to its specific substitution pattern and ring fusion, which confer distinct chemical and biological properties. Its ability to interact with specific molecular targets makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C11H11ClN2O3 |
|---|---|
Peso molecular |
254.67 g/mol |
Nombre IUPAC |
ethyl 6-chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate |
InChI |
InChI=1S/C11H11ClN2O3/c1-3-17-11(15)8-4-6-7(13-8)5-9(12)14-10(6)16-2/h4-5,13H,3H2,1-2H3 |
Clave InChI |
VKJAXNHSXGJDRR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC2=C(N=C(C=C2N1)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2-{[(5-Bromo-2-thienyl)methylene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B13650795.png)
![4-(Benzofuran-2-yl)-6-methylbenzo[d]thiazol-2-amine](/img/structure/B13650797.png)



![tert-butyl N-[4,4-dimethyl-1-(2-oxoethyl)cyclohexyl]carbamate](/img/structure/B13650823.png)

![Ethyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13650827.png)



